

Application Notes and Protocols for NS004 in Patch Clamp Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NS004 is a potent small-molecule activator of large-conductance Ca²⁺-activated potassium channels (BK channels, also known as Maxi-K or KCa1.1).[1][2] These channels are ubiquitously expressed and play crucial roles in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[3] **NS004** enhances BK channel activity by increasing the channel's mean open time and decreasing the interburst interval, effectively increasing the probability of the channel being in an open state.[1][2] This modulation of BK channels makes **NS004** a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels and for the screening of novel therapeutic agents targeting them.

These application notes provide a detailed protocol for utilizing **NS004** in whole-cell patch clamp experiments to characterize its effects on BK channels.

Data Presentation: Quantitative Effects of NS004

The following table summarizes the quantitative effects of **NS004** on cellular and channel properties as determined by electrophysiological and other biophysical methods.

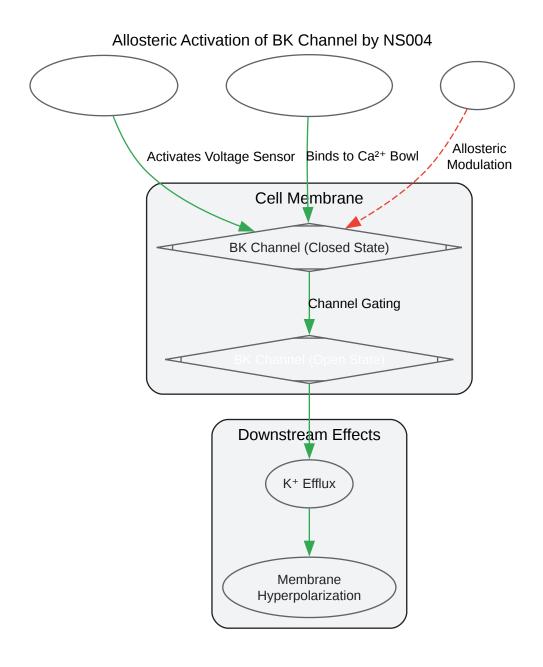


Parameter	Value	Cell Type <i>l</i> System	Experimental Conditions	Citation
Effect on Whole- Cell K+ Current (IK)	Concentration- dependent augmentation	Porcine coronary arterial cells	Holding potential: 0 mV	[4]
Moderate inhibition (0.5-10 μM), robust stimulation (50 μM) at highly depolarized potentials	Porcine coronary arterial cells	Holding potential: -60 mV	[4]	
Effect on Single BK Channel Activity	Increased mean open time, decreased interburst interval	GH3 cells and rat brain BK channels in planar lipid bilayers	Not specified	[1][2]
Effect on Mitochondrial Membrane Potential	EC ₅₀ = 5.4 ± 0.8 μ M (depolarization)	Human glioma LN229 cells	In situ measurement	

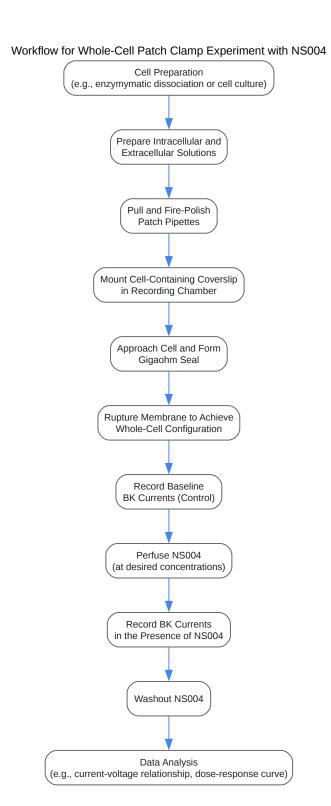
Signaling Pathway: Allosteric Activation of BK Channels by NS004

BK channels are allosterically regulated by both membrane voltage and intracellular calcium (Ca^{2+}) . The channel's activation involves a conformational change in its voltage-sensing domain (VSD) in response to membrane depolarization and the binding of Ca^{2+} to its intracellular regulatory domains. **NS004**, as a BK channel opener, is believed to act as an allosteric modulator that stabilizes the open conformation of the channel, thereby increasing the channel's open probability at a given voltage and Ca^{2+} concentration. This positive modulation results in an increased K^+ efflux and subsequent membrane hyperpolarization.









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References

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